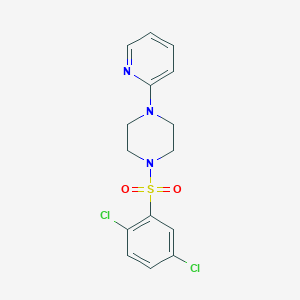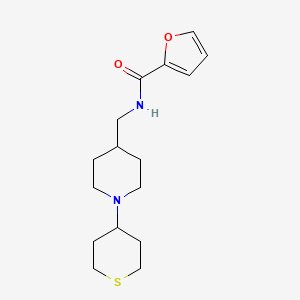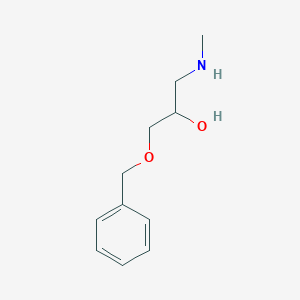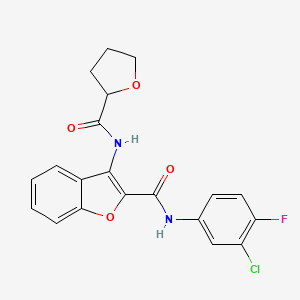
7-(3-(allyloxy)-2-hydroxypropyl)-8-bromo-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(3-(allyloxy)-2-hydroxypropyl)-8-bromo-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, commonly known as Br-APD, is a synthetic compound that has gained significant attention in the field of neuroscience research. It is a potent and selective antagonist of the P2X receptor, which is a ligand-gated ion channel that plays a crucial role in the transmission of neuronal signals. In
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Studies
Synthesis of Novel Derivatives : Research by Gobouri (2020) focused on synthesizing new derivatives of 1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, including compounds with purineselenyl and thiadiazols. These derivatives were characterized using spectroscopic methods, which is critical in understanding the structural properties of such compounds (Gobouri, 2020).
Unusual Reaction Patterns : Khaliullin and Shabalina (2020) investigated the reactions of similar bromo-substituted purine-2,6-diones, uncovering unexpected reaction products. This study is essential for understanding the chemical behavior and potential applications of these compounds in various synthesis processes (Khaliullin & Shabalina, 2020).
Structure-Activity Relationship Studies : Żmudzki et al. (2015) examined derivatives of 1,3-dimethyl-1H-purine-2,6(3H,7H)-dione for their affinity to serotonin receptors. Understanding these relationships is crucial for developing potential therapeutic agents (Żmudzki et al., 2015).
Pharmacological Evaluation
Potential Psychotropic Activity : Chłoń-Rzepa et al. (2013) explored the psychotropic potential of derivatives of purine-2,6-dione. They evaluated compounds for their affinity for serotonin receptors and potential antidepressant and anxiolytic properties, indicating potential applications in mental health therapeutics (Chłoń-Rzepa et al., 2013).
Broncholytic Activity : Nemčeková et al. (1995) tested derivatives of 8-vinyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione for broncholytic activity. This suggests possible applications in respiratory therapies (Nemčeková et al., 1995).
Material Science and Chemistry
New Synthesis Methods : Šimo and Rybár (1995) developed new methods for synthesizing purinedione derivatives. These methodologies are vital for creating new compounds with potential applications in various fields, including material science (Šimo & Rybár, 1995).
Investigation of Intermolecular Interactions : Shukla et al. (2020) conducted a quantitative analysis of intermolecular interactions in similar purine dione derivatives. This research is significant for the development of new materials and understanding molecular interactions in solid states (Shukla et al., 2020).
Eigenschaften
IUPAC Name |
8-bromo-7-(2-hydroxy-3-prop-2-enoxypropyl)-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN4O4/c1-4-5-22-7-8(19)6-18-9-10(15-12(18)14)16(2)13(21)17(3)11(9)20/h4,8,19H,1,5-7H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APFAYMDKWRWYMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Br)CC(COCC=C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(5-chloro-2-methylphenyl)-2-((4-(3-isopropoxypropyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2448315.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide](/img/structure/B2448316.png)


![6-(3-Chloro-4-methoxyphenyl)-4-methyl-2-propyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2448319.png)
![N-(1-cyanocyclopentyl)-2-[(4-ethylphenyl)amino]acetamide](/img/structure/B2448321.png)
![(6Z)-N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-methyl-N-[(6Z)-8-methylnon-6-enoyl]non-6-enamide](/img/structure/B2448323.png)


![(3-chlorobenzyl)[(Z)-4-pyridinylmethylidene]ammoniumolate](/img/structure/B2448332.png)
![N-(4-(1H-pyrazol-3-yl)phenyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2448333.png)
